![molecular formula C16H14N2O3 B2513021 6-Hydroxy-3-(4-methoxyphenyl)-2-methylquinazolin-4-one CAS No. 951948-74-6](/img/structure/B2513021.png)
6-Hydroxy-3-(4-methoxyphenyl)-2-methylquinazolin-4-one
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Description
6-HQ is a chemical compound with the following structural formula: !6-HQ Structure . It belongs to the quinazolinone class and exhibits interesting pharmacological properties.
Synthesis Analysis
The synthesis of 6-HQ involves intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide . This process yields 6-HQ in high yield and purity, making it suitable for subsequent reactions in the preparation of cilostazol, a therapeutic agent for intermittent claudication .
Molecular Structure Analysis
The molecular formula of 6-HQ is C₁₇H₁₄O₄ , with a molecular weight of 282.29 g/mol . It contains a quinazolinone core, a hydroxy group, and a methoxyphenyl substituent .
Mechanism of Action
Elacestrant (RAD-1901), a selective estrogen receptor degrader (SERD), shares structural similarities with 6-HQ. Elacestrant has been approved by the USFDA for treating breast cancer. It binds to estrogen receptors (ER) and induces conformational changes, leading to receptor degradation. While 6-HQ is not directly related to Elacestrant, understanding SERD mechanisms sheds light on potential pathways for 6-HQ .
properties
IUPAC Name |
6-hydroxy-3-(4-methoxyphenyl)-2-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-10-17-15-8-5-12(19)9-14(15)16(20)18(10)11-3-6-13(21-2)7-4-11/h3-9,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUKYPTWWNJYBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)O)C(=O)N1C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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